molecular formula C11H20O2 B14656985 4-Octyloxetan-2-one CAS No. 51758-17-9

4-Octyloxetan-2-one

Cat. No.: B14656985
CAS No.: 51758-17-9
M. Wt: 184.27 g/mol
InChI Key: QVOWOUXELCKCEW-UHFFFAOYSA-N
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Description

4-Octyloxetan-2-one: is an organic compound with the molecular formula C11H20O2 . It belongs to the class of oxetanes, which are four-membered cyclic ethers. The compound is characterized by an oxetane ring substituted with an octyl group at the 4-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable hydroxy ester. For instance, the reaction of 4-octyl-3-hydroxybutanoate under acidic conditions can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the yield and efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-Octyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Octyloxetan-2-one is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, oxetane derivatives, including this compound, are explored for their potential as pharmaceutical agents. They are studied for their ability to modulate biological targets and pathways .

Industry: The compound finds applications in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Octyloxetan-2-one involves its ability to undergo ring-opening reactions. This reactivity is exploited in various chemical processes where the oxetane ring is opened to form more reactive intermediates. These intermediates can then participate in further chemical transformations, leading to the formation of desired products .

Comparison with Similar Compounds

Uniqueness: 4-Octyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the octyl group enhances its hydrophobicity and influences its reactivity compared to other oxetane derivatives .

Properties

CAS No.

51758-17-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-octyloxetan-2-one

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-10-9-11(12)13-10/h10H,2-9H2,1H3

InChI Key

QVOWOUXELCKCEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(=O)O1

Origin of Product

United States

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